(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(1,1-Difluoro-6-azaspiro[25]octan-6-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone and an amine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the spirocyclic intermediate.
Final Coupling: The final step involves coupling the spirocyclic intermediate with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to handle increased volumes.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties may also make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
Uniqueness
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone is unique due to its specific spirocyclic structure combined with the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
By comparing it with similar compounds, researchers can identify its unique advantages, such as improved binding affinity, selectivity, or stability, which can be crucial for its use in drug development and other applications.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N3O/c1-16-6-8-18(9-7-16)11(19)17-4-2-12(3-5-17)10-13(12,14)15/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNOCYAMBACMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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